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Compound of Interest

Compound Name: 2-Methoxybenzyl chloride

Cat. No.: B043206 Get Quote

Introduction

2-Methoxybenzyl chloride (CAS No. 7035-02-1), also known as o-methoxybenzyl chloride or

1-(chloromethyl)-2-methoxybenzene, is a significant reagent in organic synthesis. Its utility in

the introduction of the 2-methoxybenzyl protecting group and as a precursor for various

pharmaceutical and chemical intermediates necessitates a thorough understanding of its

structural and spectroscopic properties. This technical guide provides a detailed overview of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 2-Methoxybenzyl chloride.

It is important to note that while this compound is commercially available, its fully characterized

spectroscopic data is not widely disseminated in public databases. Therefore, the data

presented herein is based on established spectroscopic principles and predictions from

spectral databases for structurally similar compounds. This guide is intended to serve as a

reference for researchers in confirming the identity and purity of 2-Methoxybenzyl chloride in

their work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methoxybenzyl
chloride. These predictions are derived from foundational spectroscopic theory and

comparison with analogous structures.
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Table 1: Predicted ¹H NMR Data for 2-Methoxybenzyl Chloride

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.35 d 1 Ar-H

~7.25 t 1 Ar-H

~6.95 t 1 Ar-H

~6.85 d 1 Ar-H

~4.60 s 2 -CH₂Cl

~3.85 s 3 -OCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for 2-Methoxybenzyl Chloride

Chemical Shift (δ) ppm Assignment

~157.0 Ar-C-OCH₃

~130.0 Ar-CH

~129.0 Ar-CH

~126.0 Ar-C-CH₂Cl

~121.0 Ar-CH

~110.0 Ar-CH

~55.5 -OCH₃

~43.0 -CH₂Cl

Solvent: CDCl₃
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Table 3: Predicted IR Absorption Bands for 2-Methoxybenzyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H Stretch

2950-2850 Medium
Aliphatic C-H Stretch (-CH₃, -

CH₂)

1600, 1495, 1450 Strong, Medium Aromatic C=C Bending

1250 Strong
Asymmetric C-O-C Stretch

(Aryl Ether)

1030 Medium
Symmetric C-O-C Stretch (Aryl

Ether)

750 Strong
C-H Out-of-plane Bending

(ortho-disubstituted)

700-600 Medium-Strong C-Cl Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Methoxybenzyl Chloride (Electron

Ionization)

m/z Relative Intensity (%) Assignment

156/158 ~3:1 [M]⁺ (Molecular Ion)

121 High [M-Cl]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

such as 2-Methoxybenzyl chloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Methoxybenzyl chloride.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

16-64 scans for good signal-to-noise.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

A wider spectral width will be required compared to the ¹H spectrum.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C

spectrum by referencing the CDCl₃ solvent peak (δ 77.16 ppm).
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Integrate the peaks in the ¹H spectrum.

Identify the chemical shifts and multiplicities of all signals.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2-Methoxybenzyl chloride or a drop of the neat liquid onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Spectrum Acquisition:

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):

Dissolve a small amount of 2-Methoxybenzyl chloride in a volatile organic solvent (e.g.,

methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
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Introduce the sample into the mass spectrometer. For a gas chromatography-mass

spectrometry (GC-MS) system, inject a small volume (e.g., 1 µL) into the GC, which will

separate the compound before it enters the MS. For direct injection, a heated probe can

be used.

Mass Analysis:

The sample is vaporized and then bombarded with a high-energy electron beam (typically

70 eV) in the ion source.

The resulting positively charged ions and fragment ions are accelerated into the mass

analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern for chlorine

(~3:1 ratio for ³⁵Cl and ³⁷Cl).

Identify the major fragment ions and propose their structures to aid in the confirmation of

the compound's identity.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a

generalized workflow for analysis.
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Spectroscopic Techniques Structural Information

NMR (¹H, ¹³C) Connectivity & Proton EnvironmentProvides data on

IR Functional GroupsIdentifies

MS Molecular Weight & FragmentationDetermines
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Spectroscopic Techniques and Derived Structural Information.

Generalized Spectroscopic Workflow
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Generalized Experimental Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methoxybenzyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043206#spectroscopic-data-for-2-methoxybenzyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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